REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[CH:3]=1.P(Cl)(Cl)(Cl)=O.[C:18](O)(=[O:20])[CH3:19]>>[C:18]([C:3]1[C:4](=[O:12])[O:5][C:6]2[C:11]([C:2]=1[OH:1])=[CH:10][CH:9]=[CH:8][CH:7]=2)(=[O:20])[CH3:19]
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Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(OC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
380 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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are added dropwise in the course of 60 minutes at the boil
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Duration
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60 min
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Type
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TEMPERATURE
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Details
|
The reaction mixture is heated to the boil
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Type
|
TEMPERATURE
|
Details
|
under reflux for a further 30 minutes
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Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
FILTRATION
|
Details
|
The crystalline residue is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(OC2=CC=CC=C2C1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |